TCO-PEG24-NHS Ester: An In-depth Technical Guide for Bioconjugation
TCO-PEG24-NHS Ester: An In-depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-PEG24-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details the core functionalities of the molecule, presents quantitative data in structured tables, and offers detailed experimental protocols for its use.
Core Concepts: Structure and Functionality
TCO-PEG24-NHS ester is a powerful molecular tool designed for the precise and efficient linkage of biomolecules. Its structure consists of three key components:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal chemistry. It specifically and rapidly reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as "click chemistry." This reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for cytotoxic catalysts.[1][2][3]
-
Polyethylene Glycol (PEG) Linker (24 units): A long, hydrophilic PEG spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature for bioconjugation reactions.[3][4] The PEG linker also provides flexibility and reduces steric hindrance, which can improve the efficiency of the labeling reaction and the functionality of the resulting conjugate.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins and peptides.
This trifecta of functionalities makes TCO-PEG24-NHS ester an ideal reagent for a two-step bioconjugation strategy. First, a biomolecule containing primary amines is labeled with the TCO moiety using the NHS ester. Subsequently, a second molecule, functionalized with a tetrazine, can be "clicked" onto the TCO-labeled biomolecule.
Figure 1: Chemical Structure of TCO-PEG24-NHS Ester
Physicochemical and Chemical Properties
A thorough understanding of the properties of TCO-PEG24-NHS ester is crucial for its effective handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C64H118N2O30 | |
| Molecular Weight | ~1395.6 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >90-95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | -20°C, desiccated. Avoid frequent freeze-thaw cycles. | |
| Reactive Groups | trans-Cyclooctene (TCO), N-hydroxysuccinimide (NHS) Ester | |
| Reacts With | Tetrazines (via TCO), Primary Amines (via NHS Ester) |
Quantitative Data on Reactivity and Stability
The efficiency of bioconjugation reactions using TCO-PEG24-NHS ester is dependent on the kinetics of the TCO-tetrazine ligation and the stability of the NHS ester.
TCO-Tetrazine Reaction Kinetics
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. This rapid kinetics allows for efficient labeling at low concentrations of reactants.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffers, room temperature | |
| Reaction Time | 30 - 120 minutes | Room temperature or 37°C | |
| Optimal pH Range | 6.0 - 9.0 | PBS buffer | |
| Catalyst Requirement | None | Bioorthogonal, catalyst-free "click" reaction |
NHS Ester Stability
The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.6 | 4 | 10 minutes |
Reaction Mechanisms and Signaling Pathways
NHS Ester Reaction with Primary Amines
The NHS ester of TCO-PEG24-NHS ester reacts with primary amines on biomolecules to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
Figure 2: NHS Ester Reaction with a Primary Amine.
TCO-Tetrazine Bioorthogonal Ligation
The TCO group on the now-labeled biomolecule undergoes a rapid and specific inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule. This reaction is characterized by the formation of a stable dihydropyridazine linkage and the release of nitrogen gas.
Figure 3: TCO-Tetrazine Bioorthogonal "Click" Reaction.
Experimental Protocols
The following protocols provide a general framework for the use of TCO-PEG24-NHS ester in bioconjugation. Optimization may be required for specific applications.
Protocol for Protein Labeling with TCO-PEG24-NHS Ester
This protocol describes the labeling of a protein with TCO-PEG24-NHS ester.
Materials:
-
TCO-PEG24-NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the stock buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
Prepare TCO-PEG24-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG24-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG24-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted TCO-PEG24-NHS ester and byproducts using a desalting column or dialysis.
Protocol for TCO-Tetrazine Click Chemistry
This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from protocol 5.1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Dissolve the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine is often used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule using an appropriate method such as size-exclusion chromatography.
